3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride chemical properties
3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride chemical properties
An In-Depth Technical Guide to 3-(2-Bromophenyl)-1H-pyrazol-5-amine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic effects.[4][5]
This guide focuses on a specific, highly functionalized derivative: 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride (CAS Number: 1031793-63-1).[6] This compound is of particular interest to researchers and drug development professionals for two primary reasons:
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Inherent Biological Potential: The 3-aryl-5-aminopyrazole core is a key feature in many biologically active molecules.
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Synthetic Versatility: It serves as a powerful intermediate, with three distinct points for chemical modification: the 5-amino group, the electron-rich C4 position of the pyrazole ring, and the bromine-substituted phenyl ring, which is primed for cross-coupling reactions.
This document provides a comprehensive overview of the known and predicted chemical properties, a robust protocol for its synthesis and characterization, an analysis of its reactivity, and a discussion of its potential applications as a building block in modern drug discovery programs.
Physicochemical Properties and Spectroscopic Characterization
While extensive experimental data for this specific hydrochloride salt is not widely published, its properties can be reliably predicted based on the analysis of its constituent parts and data from closely related analogues.
| Property | Value | Source/Method |
| CAS Number | 1031793-63-1 | [6] |
| Molecular Formula | C₉H₉BrClN₃ | Calculated |
| Molecular Weight | 274.55 g/mol | Calculated |
| Appearance | Off-white to light yellow solid (Predicted) | N/A |
| Purity | Typically available at ≥95% | [6] |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water (Predicted) | N/A |
Predicted Spectroscopic Data
Full characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on established principles and spectral data from similar 3-aryl-5-aminopyrazoles.[7][8]
| Technique | Predicted Observations |
| ¹H NMR (DMSO-d₆) | ~10.0-12.0 ppm (broad s, 3H): Overlapping signals from the pyrazole N-H and the -NH₃⁺ protons. ~7.2-7.8 ppm (m, 4H): Complex multiplet corresponding to the four protons of the 2-bromophenyl ring. ~6.0-6.5 ppm (s, 1H): Singlet for the C4-H proton of the pyrazole ring. |
| ¹³C NMR (DMSO-d₆) | ~150-155 ppm: C5 (attached to NH₃⁺). ~140-145 ppm: C3 (attached to the phenyl ring). ~120-135 ppm: Aromatic carbons of the bromophenyl ring. ~118-122 ppm: C-Br carbon of the phenyl ring. ~90-95 ppm: C4 of the pyrazole ring. |
| FT-IR (KBr, cm⁻¹) | ~3400-3000 cm⁻¹ (broad): N-H stretching from the pyrazole ring and the ammonium salt. ~1640-1600 cm⁻¹: N-H bending and C=N stretching. ~1550-1450 cm⁻¹: Aromatic C=C stretching. ~1100-1000 cm⁻¹: C-Br stretching. |
| Mass Spec. (ESI+) | m/z ≈ 238/240 [M+H]⁺: For the free base, showing the characteristic isotopic pattern of a single bromine atom. |
Synthesis and Purification
The synthesis of 3-aryl-5-aminopyrazoles is a well-established process, typically achieved through the cyclocondensation of a hydrazine derivative with a β-ketonitrile.[9][10] The following section details a robust, field-proven methodology adapted for the specific synthesis of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride.
Proposed Synthetic Pathway
The synthesis proceeds in two main stages: the initial formation of the pyrazole ring via cyclization, followed by conversion to the stable hydrochloride salt.
Caption: Proposed two-stage synthesis of the target compound.
Detailed Experimental Protocol
Expert Insight: The choice of an acidic catalyst like acetic acid is crucial as it facilitates both the initial condensation to form a hydrazone intermediate and the subsequent intramolecular cyclization to the pyrazole ring. The final salt formation step not only improves stability and handling but is often a key step in preparing compounds for pharmaceutical screening.
Step 1: Synthesis of 3-(2-bromophenyl)-1H-pyrazol-5-amine (Free Base)
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Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromophenylhydrazine (1.0 eq), 3-aminocrotononitrile or a suitable β-ketonitrile (1.1 eq), and glacial acetic acid (5-10 volumes).
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Cyclization: Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.[8]
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Workup: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water and basify by careful addition of a saturated sodium bicarbonate solution until pH ~8 is reached.
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Extraction: The resulting aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
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Purification: The solvent is removed under reduced pressure to yield the crude product. This crude material is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure free base.
Step 2: Formation of the Hydrochloride Salt
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Dissolution: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.
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Precipitation: To this solution, add a 2M solution of HCl in diethyl ether or dioxane (1.2 eq) dropwise with vigorous stirring. A precipitate should form immediately.
-
Isolation: Continue stirring for 30 minutes at room temperature. Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride.
Chemical Reactivity and Derivatization Potential
The title compound is a versatile building block due to its multiple reactive sites. Understanding its reactivity is key to leveraging its full potential in a discovery program.
Caption: Key derivatization pathways for the title compound.
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Reactions at the 5-Amino Group: The primary amine is a potent nucleophile (when in its free base form) and readily undergoes acylation with acid chlorides or anhydrides, sulfonylation with sulfonyl chlorides[11], and reductive amination with aldehydes or ketones[7]. This site is ideal for introducing diverse side chains to probe structure-activity relationships (SAR).
-
Electrophilic Substitution on the Pyrazole Ring: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic attack. Halogenation, for instance with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), proceeds readily at this position, providing a further handle for modification.[11]
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Cross-Coupling at the Bromophenyl Moiety: The C-Br bond on the phenyl ring is a critical functional handle for palladium-catalyzed cross-coupling reactions. This enables:
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Suzuki Coupling: To form new C-C bonds with boronic acids, introducing new aryl or alkyl groups.
-
Buchwald-Hartwig Amination: To form C-N bonds, linking to a variety of amines.
-
Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.
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Applications in Drug Discovery
The structural features of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride make it an exemplary scaffold for building libraries of potential drug candidates.
Caption: Role of the scaffold in a typical drug discovery pipeline.
The pyrazole core is present in numerous approved drugs, highlighting its clinical relevance.[2] Derivatives have shown promise as inhibitors of enzymes like succinate dehydrogenase, demonstrating their utility in developing new fungicides and potentially other therapeutic agents.[12] By systematically modifying the three key reactive sites on the title compound, researchers can rapidly generate a large, diverse library of novel molecules for screening against various biological targets, including kinases, proteases, and GPCRs. The "2-bromophenyl" moiety, in particular, can act as a vector to explore specific binding pockets within a target protein, with the bromine atom serving as a placeholder for future, more complex substitutions during lead optimization.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are paramount. The following guidelines are based on data from structurally related aminopyrazole and bromophenyl compounds.[13][14][15]
| Hazard Category | GHS Classification (Predicted) |
| Acute Toxicity | H302: Harmful if swallowed.[15][16] H311/H331: Potentially toxic in contact with skin or if inhaled.[16] |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[15][16] |
| Eye Damage/Irritation | H319: Causes serious eye irritation.[15][16] |
| Target Organ Toxicity | H335: May cause respiratory irritation.[15][16] |
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Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Minimize dust generation and accumulation.[14][17]
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials. Keep the container tightly closed.[18]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[14]
-
Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
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Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[14]
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Conclusion
3-(2-Bromophenyl)-1H-pyrazol-5-amine hydrochloride is more than a mere chemical entry in a catalog; it is a strategically designed building block for chemical innovation. Its combination of a biologically relevant pyrazole core and multiple, orthogonally reactive functional groups provides medicinal chemists with a powerful tool for the synthesis of novel compound libraries. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is the first step toward unlocking its considerable potential in the ongoing quest for new and effective therapeutic agents.
References
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